molecular formula C7H8N4 B1500420 2-(Dimethylamino)pyrimidine-5-carbonitrile CAS No. 55338-76-6

2-(Dimethylamino)pyrimidine-5-carbonitrile

Cat. No.: B1500420
CAS No.: 55338-76-6
M. Wt: 148.17 g/mol
InChI Key: MAZVPRHAAVLJLK-UHFFFAOYSA-N
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Description

2-(Dimethylamino)pyrimidine-5-carbonitrile is a chemical compound characterized by its pyrimidine ring structure with a dimethylamino group at the 2-position and a carbonitrile group at the 5-position. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.

Mechanism of Action

Target of Action

The primary target of 2-(Dimethylamino)pyrimidine-5-carbonitrile is the Epidermal Growth Factor Receptor (EGFR) . EGFR is a crucial regulator of numerous biological processes, including cell cycle progression, apoptosis inhibition, and tumor cell motility .

Mode of Action

This compound has been designed as an ATP mimicking tyrosine kinase inhibitor of EGFR . It interacts with EGFR by binding to its active site, thereby inhibiting its kinase activity . This inhibition disrupts the normal functioning of EGFR, leading to changes in cellular processes.

Biochemical Pathways

The inhibition of EGFR by this compound affects various biochemical pathways. The most significant effect is the disruption of cell cycle progression . The compound can arrest the cell cycle at the G2/M phase , leading to significant apoptotic effects in certain cells .

Pharmacokinetics

In silico admet studies have been performed to explore its drug-likeness properties . These studies are crucial for understanding the compound’s Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME) properties, which impact its bioavailability.

Result of Action

The result of this compound’s action is the induction of apoptosis in certain cells . For instance, it has been found to induce significant apoptotic effects in HCT-116, HepG-2, and MCF-7 cells . Additionally, it upregulates the level of caspase-3, a key player in the execution-phase of cell apoptosis .

Action Environment

The action environment of this compound can influence its action, efficacy, and stabilityFor instance, the compound is stored in a dry environment at room temperature , suggesting that moisture and temperature could potentially affect its stability.

Biochemical Analysis

Biochemical Properties

2-(Dimethylamino)pyrimidine-5-carbonitrile plays a crucial role in biochemical reactions, particularly as an inhibitor of certain enzymes. One of the primary targets of this compound is the epidermal growth factor receptor (EGFR), a tyrosine kinase enzyme that is involved in the regulation of cell growth and differentiation . By mimicking adenosine triphosphate (ATP), this compound binds to the active site of EGFR, inhibiting its kinase activity. This inhibition can lead to the suppression of downstream signaling pathways that are essential for cell proliferation and survival .

In addition to EGFR, this compound has been shown to interact with cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response . The compound acts as a dual inhibitor of EGFR and COX-2, making it a potential candidate for anti-cancer and anti-inflammatory therapies .

Cellular Effects

The effects of this compound on various cell types and cellular processes have been extensively studied. In cancer cells, this compound has demonstrated significant antiproliferative activity. For instance, it has been shown to inhibit the growth of colorectal carcinoma, hepatocellular carcinoma, breast cancer, and non-small cell lung cancer cells . The compound induces cell cycle arrest at the G2/M phase and promotes apoptosis, leading to the death of cancer cells .

Furthermore, this compound influences cell signaling pathways by inhibiting EGFR and COX-2, which are critical for cell survival and proliferation . This inhibition results in the downregulation of pro-survival signals and the upregulation of pro-apoptotic signals, thereby enhancing the compound’s anticancer effects .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. The compound binds to the ATP-binding site of EGFR, preventing the phosphorylation of tyrosine residues on the receptor . This inhibition blocks the activation of downstream signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway, which is essential for cell growth and division .

Additionally, this compound inhibits COX-2 by binding to its active site, thereby reducing the production of pro-inflammatory prostaglandins . This dual inhibition of EGFR and COX-2 contributes to the compound’s anti-cancer and anti-inflammatory properties .

Temporal Effects in Laboratory Settings

The stability and degradation of this compound in laboratory settings have been investigated to understand its long-term effects on cellular function. Studies have shown that the compound remains stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to light and heat can lead to the breakdown of the compound, reducing its efficacy .

In in vitro studies, the effects of this compound on cellular function have been observed over extended periods. The compound’s antiproliferative and pro-apoptotic effects are sustained over time, indicating its potential for long-term therapeutic applications .

Dosage Effects in Animal Models

The effects of this compound at different dosages have been studied in animal models to determine its therapeutic window and potential toxicity. At low to moderate doses, the compound exhibits significant anticancer activity with minimal adverse effects . At high doses, this compound can cause toxicity, leading to adverse effects such as weight loss, organ damage, and mortality .

Threshold effects have been observed, where the compound’s efficacy plateaus at higher doses, indicating that increasing the dosage beyond a certain point does not enhance its therapeutic effects . These findings highlight the importance of optimizing the dosage to achieve maximum therapeutic benefit while minimizing toxicity.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interactions with enzymes such as EGFR and COX-2 . The compound’s inhibition of these enzymes affects metabolic flux and metabolite levels, leading to changes in cellular metabolism . For example, the inhibition of EGFR disrupts the MAPK pathway, altering the metabolism of glucose and other nutrients essential for cell growth .

Additionally, the inhibition of COX-2 reduces the production of prostaglandins, which play a role in various metabolic processes, including inflammation and immune response . These metabolic effects contribute to the compound’s therapeutic potential in cancer and inflammatory diseases.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound is transported into cells via passive diffusion and is distributed throughout the cytoplasm and nucleus . It interacts with transporters and binding proteins that facilitate its movement within the cell .

Once inside the cell, this compound accumulates in specific cellular compartments, such as the endoplasmic reticulum and mitochondria . This localization is essential for its interaction with target enzymes and the subsequent inhibition of signaling pathways .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound is primarily localized in the cytoplasm and nucleus, where it interacts with EGFR and COX-2 . Additionally, it is found in the endoplasmic reticulum and mitochondria, where it exerts its effects on cellular metabolism and apoptosis .

Post-translational modifications, such as phosphorylation and acetylation, may influence the compound’s localization and activity . These modifications can affect the compound’s binding affinity for target enzymes and its overall efficacy in inhibiting signaling pathways .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Dimethylamino)pyrimidine-5-carbonitrile typically involves the reaction of appropriate precursors under controlled conditions. One common method is the cyclization of a suitable pyrimidinediamine with a cyano-containing compound in the presence of a catalyst.

Industrial Production Methods: In an industrial setting, the compound is produced through large-scale chemical reactions that ensure high purity and yield. The process involves the use of reactors and purification systems to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions: 2-(Dimethylamino)pyrimidine-5-carbonitrile can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Using oxidizing agents such as potassium permanganate or hydrogen peroxide.

  • Reduction: Employing reducing agents like lithium aluminum hydride or sodium borohydride.

  • Substitution: Utilizing nucleophiles or electrophiles under specific conditions.

Major Products Formed: The reactions can yield a variety of products, depending on the reagents and conditions used. For example, oxidation may produce carboxylic acids, while reduction can lead to amines.

Scientific Research Applications

2-(Dimethylamino)pyrimidine-5-carbonitrile finds applications in several fields:

  • Chemistry: Used as an intermediate in the synthesis of more complex molecules.

  • Biology: Studied for its potential biological activity and interactions with biomolecules.

  • Medicine: Investigated for its therapeutic properties and potential use in drug development.

  • Industry: Employed in the production of dyes, pigments, and other chemical products.

Comparison with Similar Compounds

  • 2-(Dimethylamino)ethanol: A compound with a similar dimethylamino group but different functional groups.

  • Dimethylaminopyridine (DMAP): Another pyridine derivative with a dimethylamino group.

Uniqueness: 2-(Dimethylamino)pyrimidine-5-carbonitrile is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties compared to similar compounds.

This comprehensive overview provides a detailed understanding of this compound, its preparation, reactions, applications, and comparison with similar compounds

Properties

IUPAC Name

2-(dimethylamino)pyrimidine-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N4/c1-11(2)7-9-4-6(3-8)5-10-7/h4-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAZVPRHAAVLJLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC=C(C=N1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60663938
Record name 2-(Dimethylamino)pyrimidine-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60663938
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55338-76-6
Record name 2-(Dimethylamino)pyrimidine-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60663938
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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